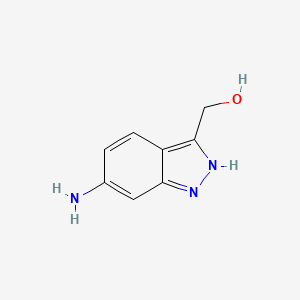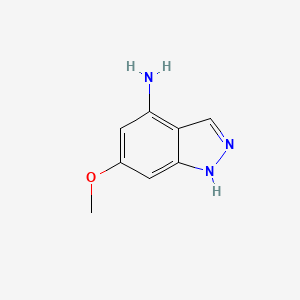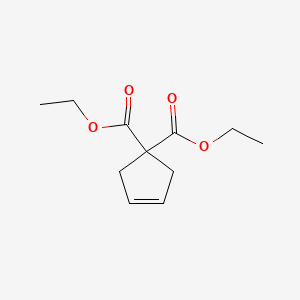
2-(Dimethylamino)pyrimidine-4-carbaldehyde
Vue d'ensemble
Description
2-(Dimethylamino)pyrimidine-4-carbaldehyde is a chemical compound with the empirical formula C7H9N3O . It has a molecular weight of 151.17 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for 2-(Dimethylamino)pyrimidine-4-carbaldehyde is 1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-(Dimethylamino)pyrimidine-4-carbaldehyde are not available, pyrimidines are known to undergo nucleophilic aromatic substitution (SNAr) reactions, especially starting from the readily available halopyrimidines .Physical And Chemical Properties Analysis
2-(Dimethylamino)pyrimidine-4-carbaldehyde is a solid at room temperature . It has a molecular weight of 151.17 .Applications De Recherche Scientifique
Synthesis of Antimicrobial Agents
2-(Dimethylamino)pyrimidine-4-carbaldehyde: is a valuable precursor in the synthesis of pyrimidine derivatives that exhibit antimicrobial properties. The Biginelli reaction, a multicomponent chemical reaction, utilizes this compound to produce dihydropyrimidinones, which have been studied for their potential as antimicrobial agents . These compounds can be tailored to target a broad spectrum of microbial pathogens, offering a pathway to new treatments for bacterial and viral infections.
Development of Anticancer Therapeutics
Research has indicated that pyrimidine derivatives, synthesized using 2-(Dimethylamino)pyrimidine-4-carbaldehyde , can act as potent anticancer agents. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, providing a foundation for the development of novel anticancer drugs .
Calcium Channel Blockers
The compound is used in the synthesis of calcium channel blockers, particularly of the nifedipine-type. These blockers are crucial for treating cardiovascular diseases as they relax and widen blood vessels, reducing blood pressure and improving blood flow .
Anti-Inflammatory and Analgesic Applications
Pyrimidine derivatives from 2-(Dimethylamino)pyrimidine-4-carbaldehyde have been explored for their anti-inflammatory and analgesic effects. These properties make them candidates for the treatment of chronic inflammatory diseases and pain management .
Alzheimer’s Disease Research
There is ongoing research into the use of pyrimidine derivatives in the treatment of neurodegenerative diseases such as Alzheimer’s. These compounds have shown promise in inhibiting enzymes that contribute to the disease’s progression .
Antioxidant Properties
The antioxidant potential of pyrimidine derivatives is another area of interest. Antioxidants play a significant role in protecting cells from oxidative stress, which is implicated in various diseases, including aging and cancer .
Safety And Hazards
Propriétés
IUPAC Name |
2-(dimethylamino)pyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-10(2)7-8-4-3-6(5-11)9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOFXAPUNJIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647530 | |
| Record name | 2-(Dimethylamino)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)pyrimidine-4-carbaldehyde | |
CAS RN |
872707-78-3 | |
| Record name | 2-(Dimethylamino)pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)
![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)
![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)
![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292650.png)
![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)
![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)
![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)





